2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid
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Overview
Description
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid is a complex organic compound that features an indole ring, which is a significant structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(1H-indol-3-yl)propanamide
- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester
- 2-acetamido-3-(1H-indol-3-yl)propanoic acid
Uniqueness
2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H22N4O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[[2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H22N4O4/c1-9(18)15(22)21-14(16(23)20-10(2)17(24)25)7-11-8-19-13-6-4-3-5-12(11)13/h3-6,8-10,14,19H,7,18H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |
InChI Key |
ZVWXMTTZJKBJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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